acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Overview
Description
The compound you’re asking about seems to be a derivative of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane . This class of compounds is known for its unique structure and potential applications in various fields .
Synthesis Analysis
The synthesis of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives can be achieved through several methods . A common method involves the reaction of triazatricyclo decane base with the corresponding aldehyde or ketone to form an intermediate, which is then deprotected to yield the final product .Molecular Structure Analysis
The molecular structure of these compounds is quite complex, featuring multiple bonds, aromatic rings, and functional groups . The exact structure would depend on the specific substituents attached to the triazatricyclo decane core .Chemical Reactions Analysis
The chemical reactions involving these compounds would largely depend on the specific substituents present . The presence of reactive groups such as nitrophenyl could potentially influence the reactivity and chemical behavior of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure . For instance, the presence of a nitrophenyl group could potentially influence the compound’s polarity, solubility, and reactivity .Safety and Hazards
Properties
IUPAC Name |
(E)-N-[(E)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]propan-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13(2)18-19-16(14-4-3-5-15(6-14)23(24)25)17-7-20-10-21(8-17)12-22(9-17)11-20/h3-6H,7-12H2,1-2H3/b19-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKTVJBEPBFYRV-KNTRCKAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C1=CC(=CC=C1)[N+](=O)[O-])C23CN4CN(C2)CN(C3)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/C23CN4CN(C2)CN(C3)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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